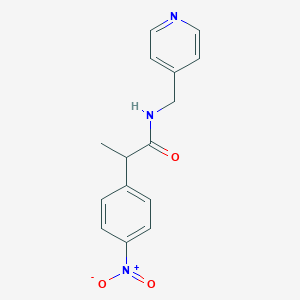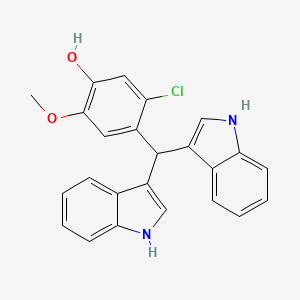![molecular formula C18H26INO5 B4074433 1-[4-(4-iodophenoxy)butyl]azepane oxalate](/img/structure/B4074433.png)
1-[4-(4-iodophenoxy)butyl]azepane oxalate
Overview
Description
1-[4-(4-iodophenoxy)butyl]azepane oxalate, also known as AZ-I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[4-(4-iodophenoxy)butyl]azepane oxalate is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and differentiation. This compound has also been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(4-iodophenoxy)butyl]azepane oxalate in lab experiments is its selectivity for certain enzymes and receptors, which allows for more targeted research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine appropriate dosages for in vivo studies.
Future Directions
There are many potential future directions for research on 1-[4-(4-iodophenoxy)butyl]azepane oxalate. One area of interest is its potential use in combination with other drugs for cancer treatment. It has also been suggested that this compound may have anti-inflammatory effects, which could be studied further in the context of various inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of research.
Scientific Research Applications
1-[4-(4-iodophenoxy)butyl]azepane oxalate has been studied for its potential therapeutic applications in various fields of research. One area of interest is cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease, as well as in the treatment of cardiovascular diseases.
properties
IUPAC Name |
1-[4-(4-iodophenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO.C2H2O4/c17-15-7-9-16(10-8-15)19-14-6-5-13-18-11-3-1-2-4-12-18;3-1(4)2(5)6/h7-10H,1-6,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIHUZREHAXHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![5-[1-(3-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4074384.png)
![7-{(3-ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074392.png)

![N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4074438.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4074445.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074452.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4074461.png)
![1-[2-(2-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B4074465.png)
![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)